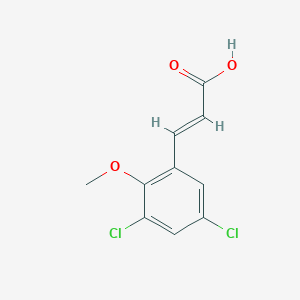

(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid

Description

Properties

Molecular Formula |

C10H8Cl2O3 |

|---|---|

Molecular Weight |

247.07 g/mol |

IUPAC Name |

(E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H8Cl2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+ |

InChI Key |

BQHXVXJTRICRMS-NSCUHMNNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the cinnamic acid framework via an aldol-type condensation or Knoevenagel condensation between a substituted benzaldehyde and an appropriate malonic acid derivative or equivalent. The key starting material is 3,5-dichloro-2-methoxybenzaldehyde, which provides the aromatic moiety with the desired substitution pattern.

Preparation of the Key Intermediate: 3,5-Dichloro-2-methoxybenzaldehyde

This intermediate can be prepared by selective chlorination of 2-methoxybenzaldehyde or by methoxylation of 3,5-dichlorobenzaldehyde under controlled conditions. However, detailed methods for this intermediate are beyond the scope here, assuming commercial availability or prior synthesis.

Knoevenagel Condensation

The primary route to this compound involves the Knoevenagel condensation of 3,5-dichloro-2-methoxybenzaldehyde with malonic acid or its derivatives in the presence of a base such as triethylamine or piperidine. The reaction proceeds under reflux in solvents like acetic anhydride or ethanol.

-

- Reflux temperature (~80-120°C)

- Solvent: Acetic anhydride or ethanol

- Base catalyst: Triethylamine or piperidine

- Reaction time: 12-24 hours

Mechanism:

The base deprotonates the active methylene group of malonic acid, generating a carbanion that attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated acid.

Alternative Preparation via Acid Chloride Intermediate

An alternative preparation involves conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride under reflux in benzene or an inert solvent. The acid chloride can then be used for further derivatization or purification steps.

- Reaction conditions:

- Thionyl chloride (SOCl2), reflux

- Solvent: Benzene or chlorinated solvents

- Reaction time: 1-3 hours

Purification

The crude product is typically purified by recrystallization from ethyl acetate/hexane mixtures or by column chromatography using silica gel with ethanol in hexane as the eluent.

Experimental Data and Research Findings

Representative Synthesis Example

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Knoevenagel condensation | 3,5-dichloro-2-methoxybenzaldehyde (2 mmol), malonic acid (2 mmol), triethylamine (0.5 mL), acetic anhydride (5 mL), reflux 12 h | 75-85% | High stereoselectivity for E-isomer observed |

| Acid chloride formation | Product acid (0.5 mmol), thionyl chloride (1 mL), reflux in benzene 2 h | 90% | Used for further coupling reactions |

Spectroscopic Characterization

-

- Vinyl protons show characteristic doublets around 6.5-7.5 ppm with coupling constants (~16 Hz) confirming E-configuration.

- Aromatic protons appear as multiplets between 6.8-7.8 ppm.

- Methoxy group singlet near 3.8 ppm.

-

- Strong absorption at ~1700 cm⁻¹ corresponding to the carboxylic acid C=O stretch.

- Absorption bands for aromatic C-H and C=C stretching.

-

- Molecular ion peak consistent with the molecular weight of the compound (approx. 260-280 Da depending on isotopes of chlorine).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Knoevenagel condensation | 3,5-dichloro-2-methoxybenzaldehyde + malonic acid | Triethylamine, acetic anhydride | Reflux 12-24 h | High yield, stereoselective E-isomer | Requires long reaction time |

| Acid chloride formation | This compound | Thionyl chloride | Reflux in benzene 1-3 h | Useful for further derivatization | Use of toxic reagents |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated derivatives.

Substitution: Various substituted phenylpropanoids.

Scientific Research Applications

(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of cinnamic acid derivatives are heavily influenced by substituent patterns on the aromatic ring. Below is a comparative analysis of key analogues:

Key Observations :

- Chlorine vs.

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in (2E)-3-(3-nitrophenyl)prop-2-enoic acid stabilizes negative charge, making it a suitable ligand for organotin(IV) complexes with nanomolar anticancer activity . In contrast, the methoxy group in the target compound may moderate reactivity.

- Amino Substitution: The 4-aminophenyl analogue () exhibits anti-inflammatory effects, suggesting that electron-donating groups at specific positions can modulate immune responses.

Physicochemical Properties

Predicted properties based on substituent contributions (Table 1):

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 275.09 | 3.2 | 0.12 |

| Caffeic acid | 180.16 | 1.5 | 1.8 |

| Ferulic acid | 194.18 | 1.7 | 1.2 |

| Sinapic acid | 224.21 | 2.1 | 0.6 |

| (2E)-3-(3-Nitrophenyl)prop-2-enoic acid | 207.15 | 2.4 | 0.3 |

Notes:

- The target compound’s higher LogP (3.2) reflects increased lipophilicity due to chlorine atoms, which may favor blood-brain barrier penetration but reduce aqueous solubility.

- Caffeic acid’s lower LogP (1.5) and higher solubility align with its role as a hydrophilic antioxidant .

Antioxidant Activity :

- Caffeic and ferulic acids exhibit strong free radical scavenging via phenolic hydroxyls, with IC₅₀ values < 10 μM in DPPH assays .

- The target compound’s dichloro substitution may reduce direct antioxidant efficacy but enhance stability in oxidative environments.

Anti-Inflammatory Effects :

- Sinapic acid and 3-(4-aminophenyl)prop-2-enoic acid inhibit NO production in macrophages (IC₅₀ ~30–50 μM) .

- The methoxy group in the target compound could similarly modulate NF-κB or COX-2 pathways, though experimental validation is needed.

Anticancer Potential :

- Organotin(IV) complexes of (2E)-3-(3-nitrophenyl)prop-2-enoic acid induce apoptosis in MCF-7 cells via Bax/Bcl-2 modulation .

- The target compound’s chlorine substituents may enhance DNA intercalation or topoisomerase inhibition, analogous to chlorinated bioactive molecules.

Biological Activity

(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid, commonly referred to as a derivative of phenylpropanoic acid, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: C10H9Cl2O3

- Molecular Weight: 247.09 g/mol

- CAS Number: 18158-55-9

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity: This compound has been shown to inhibit enzymes involved in inflammatory processes, such as lipoxygenase (LOX), which is crucial in the biosynthesis of leukotrienes from arachidonic acid. Studies indicate that derivatives with similar structures exhibit significant inhibition of 5-lipoxygenase (5-LOX), suggesting potential anti-inflammatory effects .

- Antimicrobial Activity: Research indicates that compounds structurally related to this compound demonstrate bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have reported effective concentrations that significantly reduce bacterial viability .

- Cytotoxicity in Cancer Cells: Preliminary investigations into the cytotoxic effects on cancer cell lines have shown that this compound can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Inhibition of 5-Lipoxygenase Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.8 ± 0.6 |

| Control (Standard Inhibitor) | 10.0 ± 0.5 |

Data indicate the concentration required to inhibit 50% of enzyme activity.

Table 2: Antibacterial Activity Against MRSA

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 25 | 20 |

| 50 | 30 |

Results from disk diffusion assay showing the effectiveness against MRSA strains.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various phenylpropanoic acid derivatives, including this compound. The results demonstrated a strong bactericidal effect against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

- Cytotoxicity Assessment : In a cytotoxicity study involving L929 mouse fibroblast cells and A549 lung cancer cells, it was found that at concentrations above 50 µM, the compound significantly reduced cell viability in cancer cells while showing minimal toxicity to normal cells . This selectivity suggests a promising therapeutic window for further development.

- Inflammation Model : In vivo studies using animal models of inflammation indicated that administration of this compound resulted in reduced inflammatory markers and improved clinical scores compared to control groups . This supports its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Knoevenagel condensation between 3,5-dichloro-2-methoxybenzaldehyde and malonic acid, using catalysts like piperidine or pyridine. Reaction optimization includes temperature control (80–100°C), solvent selection (e.g., ethanol or toluene), and acid scavengers to improve yield. Post-synthesis purification involves recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : For purity assessment (≥95% purity threshold).

- NMR (¹H/¹³C) : To confirm the (2E)-stereochemistry via coupling constants (J = 16 Hz for trans-alkene protons) and aromatic substitution patterns.

- FT-IR : To verify the carboxylic acid (–COOH) and methoxy (–OCH₃) functional groups (stretching at 2500–3300 cm⁻¹ and 2850–2960 cm⁻¹, respectively) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Monitor for decomposition via periodic TLC or HPLC. Avoid exposure to moisture or strong bases to prevent esterification or decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) based on the dichlorophenyl group’s electron-withdrawing effects.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., water vs. DMSO) can be modeled using COSMO-RS .

Q. What strategies resolve contradictions in reported biological activities of structurally related cinnamic acid derivatives?

- Methodology :

- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify biphasic effects.

- Assay Standardization : Control variables like cell line viability, serum content, and incubation time. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can electrochemical analysis elucidate the redox behavior of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.